molecular formula C15H12S B14507644 Benzene, 1-methyl-4-[(phenylethynyl)thio]- CAS No. 63707-12-0

Benzene, 1-methyl-4-[(phenylethynyl)thio]-

Cat. No.: B14507644
CAS No.: 63707-12-0
M. Wt: 224.32 g/mol
InChI Key: RSPLKPNTXMARTG-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-[(phenylethynyl)thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a phenylethynylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-4-[(phenylethynyl)thio]- typically involves the reaction of 1-methyl-4-iodobenzene with phenylethynylthiol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-4-[(phenylethynyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylethynylthio group to a phenylethylthio group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylethylthio derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Benzene, 1-methyl-4-[(phenylethynyl)thio]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Possible applications in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-[(phenylethynyl)thio]- involves its interaction with various molecular targets. The phenylethynylthio group can participate in nucleophilic and electrophilic reactions, affecting the compound’s reactivity. The benzene ring provides a stable aromatic system that can undergo substitution reactions, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methyl-4-(phenylmethyl): Similar structure but lacks the ethynylthio group.

    Benzene, 1-methyl-4-(phenylsulfonyl): Contains a sulfonyl group instead of an ethynylthio group.

    Benzene, 1-methyl-4-(1-methylethenyl): Contains an isopropenyl group instead of an ethynylthio group.

Uniqueness

Benzene, 1-methyl-4-[(phenylethynyl)thio]- is unique due to the presence of the phenylethynylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

63707-12-0

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

1-methyl-4-(2-phenylethynylsulfanyl)benzene

InChI

InChI=1S/C15H12S/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,1H3

InChI Key

RSPLKPNTXMARTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC#CC2=CC=CC=C2

Origin of Product

United States

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